1-(1-methyl-1H-pyrazol-5-yl)propan-1-one
Overview
Description
“1-(1-methyl-1H-pyrazol-5-yl)propan-1-one” is a chemical compound with the empirical formula C8H12N2S and a molecular weight of 168.26 . It is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Scientific Research Applications
Antimicrobial Evaluation : Synthesized derivatives of 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one have shown significant to moderate antimicrobial activities, as found in a study focusing on the synthesis, characterization, and antimicrobial evaluation of these compounds (Sid et al., 2013).
Synthesis and Characterization in Crystal Research : Research on the synthesis and characterization of single crystals of similar compounds, like 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol, has been conducted, highlighting their potential applications in the pharmaceutical and agrochemical industries (Vyas et al., 2012).
Structural Synthesis and Characterization : The structural synthesis and characterization of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one have been explored, showcasing its potential in various scientific applications (Gotsko et al., 2022).
Anticancer and Antimicrobial Applications : A study on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines has indicated their potential as anticancer and antimicrobial agents (Katariya et al., 2021).
Hydrogen-bonded Chains and Rings in Molecular Structures : Investigations into the hydrogen-bonded chains and rings in molecules like 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone have been conducted, contributing to a deeper understanding of molecular interactions and stability (Trilleras et al., 2005).
properties
IUPAC Name |
1-(2-methylpyrazol-3-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-7(10)6-4-5-8-9(6)2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIKYWKMARNCDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=NN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-pyrazol-5-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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